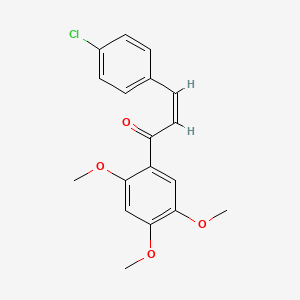

(2Z)-3-(4-chlorophenyl)-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2Z)-3-(4-chlorophenyl)-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This particular compound features a 4-chlorophenyl group and a 2,4,5-trimethoxyphenyl group, making it a molecule of interest due to its potential biological activities and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(4-chlorophenyl)-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general procedure is as follows:

Starting Materials: 4-chlorobenzaldehyde and 2,4,5-trimethoxyacetophenone.

Catalyst: A base such as sodium hydroxide or potassium hydroxide.

Solvent: Ethanol or methanol is commonly used as the solvent.

Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.

The reaction proceeds through the formation of an enolate ion from the ketone, which then attacks the aldehyde to form a β-hydroxy ketone intermediate. This intermediate undergoes dehydration to yield the final α,β-unsaturated ketone product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction of the α,β-unsaturated carbonyl system can yield the corresponding saturated ketone.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of the corresponding saturated ketone.

Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the α,β-unsaturated carbonyl group is critical for inducing apoptosis in cancer cells. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as:

- Induction of Apoptosis : The compound can trigger programmed cell death pathways.

- Reactive Oxygen Species Generation : It may increase oxidative stress in cancer cells, leading to cell death.

A comparative analysis of similar compounds revealed the following cytotoxicity data:

| Study Reference | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| CLL (HG-3) | CLL Cells | 0.17 | Induction of apoptosis |

| CLL (PGA-1) | CLL Cells | 0.35 | ROS-mediated pathways |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that structural analogs can effectively combat resistant bacterial strains. The mechanisms include:

- Inhibition of Enzymatic Activity : Compounds like this one can inhibit enzymes crucial for bacterial survival.

- Disruption of Cell Membrane Integrity : This leads to increased permeability and ultimately cell death.

Wirkmechanismus

The mechanism of action of (2Z)-3-(4-chlorophenyl)-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). By blocking these enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

In terms of anticancer activity, the compound can induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. It may also inhibit cell proliferation by interfering with the cell cycle.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2E)-3-(4-chlorophenyl)-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one: The E-isomer of the compound, differing in the configuration around the double bond.

(2Z)-3-(4-bromophenyl)-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one: A similar compound with a bromine atom instead of chlorine.

(2Z)-3-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: A compound with a different substitution pattern on the trimethoxyphenyl ring.

Uniqueness

The uniqueness of (2Z)-3-(4-chlorophenyl)-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 4-chlorophenyl group and the 2,4,5-trimethoxyphenyl group provides a distinct electronic environment that can affect its interaction with biological targets and its behavior in chemical reactions.

Biologische Aktivität

(2Z)-3-(4-chlorophenyl)-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by a unique structure that contributes to its potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C18H17ClO4

- Molecular Weight : 332.78 g/mol

- CAS Number : 343374-76-5

- Structural Features :

- Contains a chlorophenyl group and a trimethoxyphenyl group.

- Exhibits a conjugated double bond system typical of chalcones.

Biological Activities

Chalcones are known for various biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects. The specific biological activities of this compound have been explored in several studies.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry reported that this compound inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have also been documented:

- Mechanism of Action : It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity is linked to the inhibition of NF-kB signaling pathways .

Antioxidant Activity

The antioxidant capacity of this compound is noteworthy:

- Research Findings : A study indicated that this compound effectively scavenged free radicals and reduced oxidative stress markers in cellular models .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

(Z)-3-(4-chlorophenyl)-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClO4/c1-21-16-11-18(23-3)17(22-2)10-14(16)15(20)9-6-12-4-7-13(19)8-5-12/h4-11H,1-3H3/b9-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXCVIIXZMVKQH-TWGQIWQCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)C=CC2=CC=C(C=C2)Cl)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1C(=O)/C=C\C2=CC=C(C=C2)Cl)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.